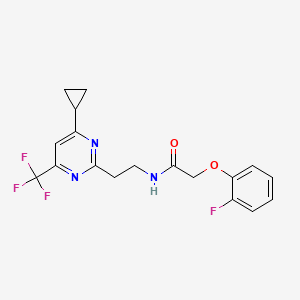![molecular formula C18H15ClN6O2 B2921378 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 903202-10-8](/img/structure/B2921378.png)
3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amino group (-NH2), a triazine ring, a benzoxazole ring, and a methyl group (-CH3). These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazine derivatives can be synthesized from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the triazine and benzoxazole rings. The electron-donating amino and methyl groups could potentially increase the electron density on the triazine ring, affecting its reactivity .Chemical Reactions Analysis
Triazine derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The specific reactions this compound undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the amino group could make the compound basic, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of novel triazole derivatives, including compounds related to the one , to explore their antimicrobial activities. These compounds have been synthesized through reactions involving various primary amines, leading to the development of substances with potential antimicrobial properties against different microorganisms. This highlights the compound's relevance in the development of new antimicrobial agents (Bektaş et al., 2007).
Ring Transformation Studies
Studies on ring transformation have led to the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] from 3-substituted 4-amino-8-ethoxycarbonyl[5,1-c][1,2,4]triazines. This research opens up avenues for generating new compounds with potential pharmaceutical applications (Kurasawa et al., 1988).
Functional Planar Radicals
Functional planar Blatter radicals containing triazine units have been synthesized and characterized for their potential in various applications, including electronics and material science. The synthesis involves Pschorr-type cyclization, offering a pathway to design novel materials with unique properties (Bartos et al., 2019).
Molecular Structure Studies
The molecular structure of triazine derivatives, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been elucidated, providing insights into the structural aspects of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these molecules in various fields (Hwang et al., 2006).
Oxidation Products and Reactions
Research on the oxidation products and reactions of dihydro-1,2,4-triazin-6(1H)-ones offers valuable information on the chemical reactivity and potential transformations of triazine derivatives. This knowledge is essential for developing new synthetic routes and applications for these compounds (Collins et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[4-amino-6-(N-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-24(12-5-3-2-4-6-12)17-22-15(21-16(20)23-17)10-25-13-9-11(19)7-8-14(13)27-18(25)26/h2-9H,10H2,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVBEJUMQRGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

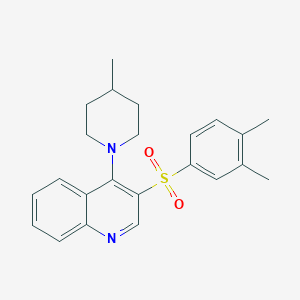
![N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2921296.png)
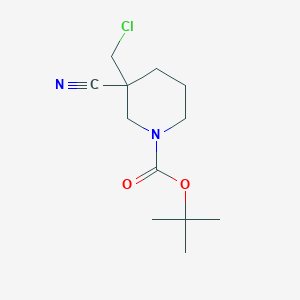
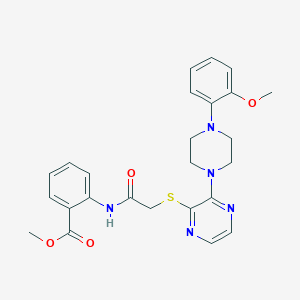
![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)
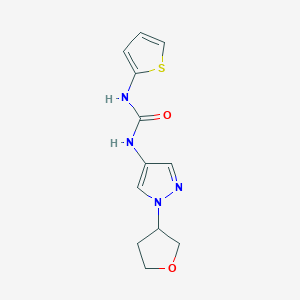
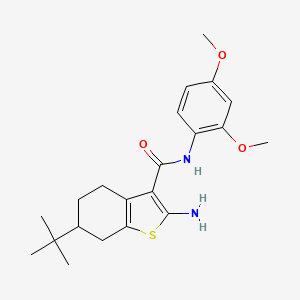
![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)
![5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B2921307.png)
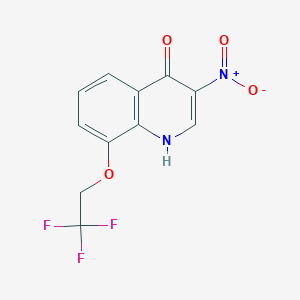
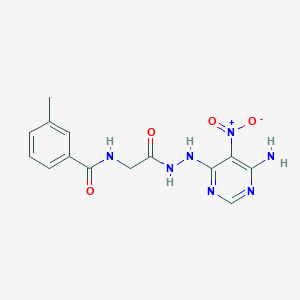
![N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2921313.png)
![8-chloro-2-[(2-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2921314.png)
